2-Aminododecane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminododecane-1,3-diol is an organic compound with the molecular formula C12H27NO2. It is a type of diol, which means it contains two hydroxyl groups (-OH) along with an amino group (-NH2). This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Reduction of Diketones: Diols can be prepared from diketones by reducing the two carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Dihydroxylation of Alkenes: Another common approach is the dihydroxylation of alkenes.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned chemical reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Types of Reactions:
Reduction: The compound can also be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Various halides and other electrophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of different diol derivatives.
Substitution: Formation of substituted amines or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Aminododecane-1,3-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminododecane-1,3-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activities. Specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a ligand in receptor binding .
Vergleich Mit ähnlichen Verbindungen
2-Aminooctadecane-1,3-diol: Similar structure but with a longer carbon chain.
1,3-Dodecanediol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Aminododecane-1,3-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
50731-05-0 |
---|---|
Molekularformel |
C12H27NO2 |
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
2-aminododecane-1,3-diol |
InChI |
InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h11-12,14-15H,2-10,13H2,1H3 |
InChI-Schlüssel |
VXQKRERKPNSAKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.